
CPTH6 hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPTH6 hydrobromide is a thiazole derivative known for its inhibitory effects on lysine acetyltransferase activity, specifically targeting Gcn5 and pCAF but not p300 or CBP . This compound has shown significant potential in cancer research, particularly in the treatment of leukemia and other tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPTH6 hydrobromide involves the reaction of 3-methyl-cyclopentanone with 4-(4-chlorophenyl)-2-thiazolyl hydrazone in the presence of hydrobromic acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CPTH6 hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
CPTH6 hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
CPTH6 hydrobromide exerts its effects by inhibiting the lysine acetyltransferase activity of Gcn5 and pCAF, leading to reduced acetylation of H3/H4 histones and α-tubulin . This inhibition results in decreased cell viability, cell cycle arrest in the G0/G1 phase, and induction of apoptosis . The compound also impairs autophagy by altering ATG7-mediated elongation of autophagosomal membranes .
Comparison with Similar Compounds
Similar Compounds
CPTH2: Another thiazole derivative with similar inhibitory effects on lysine acetyltransferase activity.
C646: A selective inhibitor of p300/CBP histone acetyltransferase.
Anacardic Acid: A natural compound that inhibits p300 and pCAF histone acetyltransferases.
Uniqueness
CPTH6 hydrobromide is unique in its selective inhibition of Gcn5 and pCAF without affecting p300 or CBP . This selectivity makes it a valuable tool for studying the specific roles of these enzymes in cancer and other diseases .
Properties
Molecular Formula |
C15H17BrClN3S |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13-; |
InChI Key |
FTEQRZOKSCOLKS-AAKIMCHBSA-N |
Isomeric SMILES |
CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E,17E,21E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769923.png)
![22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769924.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val]](/img/structure/B10769929.png)
![2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide](/img/structure/B10769935.png)

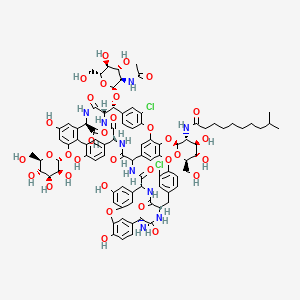
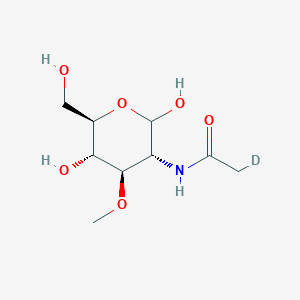
![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)
![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)
![(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769997.png)
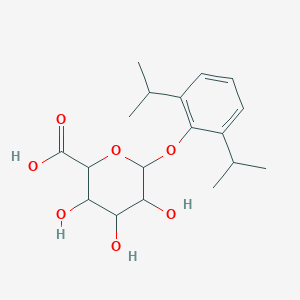
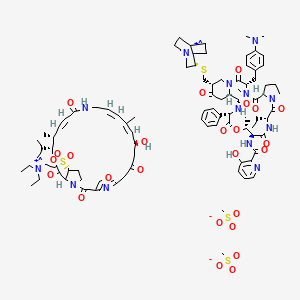
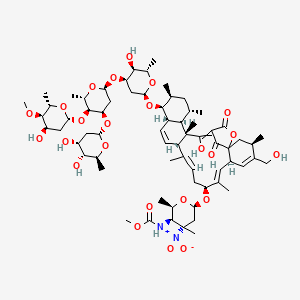
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3S,4S,5R,6S)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770023.png)
